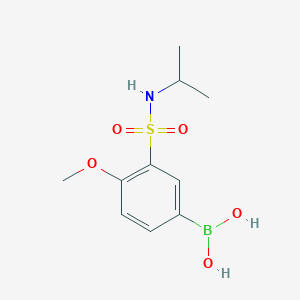
2,4-Dichloro-6-(methylthio)pyrimidin-5-amine
Übersicht
Beschreibung
“2,4-Dichloro-6-(methylthio)pyrimidin-5-amine” is a chemical compound with the molecular formula C5H5Cl2N3S and a molecular weight of 210.09 . It is also known as "2,4-dichloro-6-(methylsulfanyl)pyrimidin-5-amine" .
Molecular Structure Analysis
The InChI code for “this compound” is "1S/C5H5Cl2N3S/c1-11-4-2(8)3(6)9-5(7)10-4/h8H2,1H3" . This indicates the presence of two chlorine atoms, a sulfur atom, and an amine group in the molecule .Chemical Reactions Analysis
“2,4-Dichloro-6-methylpyrimidine” undergoes double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines . It also reacts with 1H,1H,2H,2H-perfluorodecanethiol during fluorous synthesis of disubstituted pyrimidines .Physical and Chemical Properties Analysis
“this compound” is a solid compound with a melting point of 44-47 °C and a boiling point of 219 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives with Fungicidal Properties
Research has explored the synthesis of methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids, starting from 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile. These compounds serve as precursors for preparing derivatives with fungicidal properties, highlighting a chemical pathway for developing agriculture-related chemicals (Tumkevicius, Urbonas, & Vainilavicius, 2000).
Antitumor Activity of Pyrimidine Derivatives
The compound has also been utilized in the synthesis of 5-(4-alkoxybenzyl)pyrimidines, demonstrating potential antitumor properties. This research opens avenues for developing new therapeutic agents, reflecting its importance in medical chemistry (Grigoryan, Kaldrikyan, Melik-Ogandzhanyan, & Arsenyan, 2008).
Development of Azo Compounds for Dyes
The chemical has been employed in the synthesis of novel azo compounds based on pyrimido[4,5-e][1,3,4]thiadiazine, indicating its role in creating new dyes with potential applications in the textile industry (Nikpour, Zarinabadi, & Saberi, 2012).
Antibacterial and Antimicrobial Activities
Another study focused on the synthesis and preliminary antimicrobial activity of new pyrimido[4,5-b]-quinoline and pyrido[2,3-d]pyrimidine derivatives, showcasing the potential of such compounds in developing new antimicrobial agents. This indicates the broader impact of this chemical in pharmaceutical research aimed at combating microbial resistance (El-Gazzar, Aly, Zaki, & Hafez, 2008).
Safety and Hazards
This compound is classified as harmful if swallowed and may cause skin and eye irritation, as well as respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Wirkmechanismus
Target of Action
Pyrimidines are known to play a crucial role in the synthesis of dna and rna, which suggests that this compound may interact with enzymes involved in these processes .
Mode of Action
It’s known that pyrimidines can undergo double cross-coupling reactions . This suggests that 2,4-Dichloro-6-(methylthio)pyrimidin-5-amine might interact with its targets through a similar mechanism, leading to changes in the biochemical processes within the cell.
Biochemical Pathways
Given its pyrimidine structure, it’s plausible that it could influence the synthesis of nucleic acids, thereby affecting various downstream cellular processes .
Result of Action
Given its potential role in nucleic acid synthesis, it could potentially influence cell growth and division .
Biochemische Analyse
Biochemical Properties
2,4-Dichloro-6-(methylthio)pyrimidin-5-amine plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to undergo double cross-coupling reactions with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines . Additionally, it reacts with 1H,1H,2H,2H-perfluorodecanethiol during the fluorous synthesis of disubstituted pyrimidines . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific enzymes and proteins can lead to changes in cellular activities, such as altered metabolic flux and modulation of gene expression . These effects underscore the compound’s potential in regulating cellular functions and processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound undergoes double cross-coupling reactions and aldol condensation, which are critical for its biochemical activity . These reactions facilitate the formation of complex molecular structures, enabling the compound to exert its effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for consistent biochemical activity . Its degradation over time can lead to variations in its effects, necessitating careful monitoring in experimental setups.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular functions and metabolic pathways. Higher doses can lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in double cross-coupling reactions and aldol condensation underscores its significance in metabolic processes . These interactions contribute to the compound’s overall biochemical activity and its impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound interacts with specific transporters and binding proteins, facilitating its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic applications and ensuring its effective delivery to target sites.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell
Eigenschaften
IUPAC Name |
2,4-dichloro-6-methylsulfanylpyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3S/c1-11-4-2(8)3(6)9-5(7)10-4/h8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRJRBSSGZKAHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=NC(=N1)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy)-3-chlorophenyl)boronic acid](/img/structure/B1434236.png)












